Brevinin-2-RA10 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ILDTFKNLALNAAKSAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Genetic and Transcriptomic Characterization of Brevinin 2 Ra10 Peptide Precursor
Gene Cloning and cDNA Sequence Analysis of Brevinin-2-RA10 Precursor
The primary structure of the Brevinin-2-RA10 precursor has been determined through gene cloning and cDNA sequence analysis. This process involves isolating the messenger RNA (mRNA) from the frog's skin, reverse transcribing it into complementary DNA (cDNA), and then sequencing the cDNA to determine the nucleotide sequence of the gene. nih.govnih.gov
Identification of Open Reading Frames (ORFs)
Within the cDNA sequence, the open reading frame (ORF) is identified. An ORF is a continuous stretch of codons that begins with a start codon and ends with a stop codon, indicating a potential protein-coding region. bioninja.com.auboffinaccess.com For the Brevinin-2-RA10 precursor, the ORF encodes a prepropeptide, which is a precursor protein that undergoes several modifications to become the mature, active peptide. nih.govresearchgate.net The identification of the ORF is a critical step in understanding the genetic blueprint of the peptide. bioninja.com.au
Nucleotide Sequence Determination and Accession
The complete nucleotide sequence of the cDNA encoding the Brevinin-2-RA10 precursor has been determined. This sequence provides the genetic information for the entire precursor protein, including the signal peptide, spacer peptide, and the mature Brevinin-2-RA10 peptide. Once determined, these sequences are often deposited in public databases, such as GenBank, and assigned a unique accession number for reference. nih.govnih.gov The GenInfo Identifier for the Brevinin-2-RA10 peptide precursor is 310695462. bicnirrh.res.in
Topological Organization of the Brevinin-2-RA10 Precursor Gene
The gene encoding the Brevinin-2-RA10 precursor exhibits a characteristic topological organization common to many amphibian antimicrobial peptides. nih.gov This organization consists of three distinct domains: a signal peptide domain, a spacer peptide domain, and the mature peptide domain. nih.govresearchgate.net
Signal Peptide Domain Identification and Cleavage Site Prediction
At the N-terminus of the precursor protein is the signal peptide. signalpeptide.de This domain is typically composed of hydrophobic amino acids and directs the nascent polypeptide to the endoplasmic reticulum for secretion. signalpeptide.de The signal peptide is later removed by a specific enzyme called a signal peptidase. signalpeptide.de The predicted cleavage site marks the boundary between the signal peptide and the rest of the precursor protein. researchgate.net
Spacer Peptide Domain Characterization (e.g., Acidic Amino Acid Richness)
Following the signal peptide is a spacer peptide domain. nih.govresearchgate.net This region is often rich in acidic amino acids, such as aspartic acid and glutamic acid. nih.gov The spacer domain is thought to play a role in the proper folding and processing of the precursor protein. It is typically flanked by cleavage sites for processing enzymes, which release the mature peptide. researchgate.net
Mature Peptide Domain Sequence Analysis
The C-terminal domain of the precursor contains the sequence of the mature Brevinin-2-RA10 peptide. nih.govresearchgate.net This is the biologically active portion of the precursor. The amino acid sequence of the mature Brevinin-2-RA10 peptide is ILDTFKNLALNAAKSAGVSVLNALSCKLSKTC. bicnirrh.res.innovoprolabs.com Brevinin-2 (B1175259) peptides are among the longest in the brevinin family, and while the primary structure can be variable, they often contain a conserved "Rana box" motif, which is a C-terminal cyclic heptapeptide (B1575542) domain. mdpi.comresearchgate.netresearchgate.net
Propeptide Convertase Processing Motif Recognition (e.g., Di-basic Sites)
The liberation of the mature Brevinin-2-RA10 peptide from its precursor is a critical step mediated by proprotein convertases (PCs). These enzymes recognize and cleave at specific amino acid motifs within the precursor protein. nih.gov In the case of amphibian antimicrobial peptides, this cleavage typically occurs at di-basic sites, most commonly a Lysyl-Arginine (Lys-Arg or K-R) sequence. nih.gov
Analysis of the full-length precursor sequences of Brevinin-2-RA18 and Brevinin-2-RA20 from Odorrana andersonii confirms this pattern. uniprot.orguniprot.org A conserved Lys-Arg (KR) di-basic motif is located immediately upstream of the mature peptide sequence. This motif serves as the recognition and cleavage site for a subtilisin-like proprotein convertase. nih.govnih.gov Following the initial cleavage, a carboxypeptidase often removes the C-terminal basic residues from the newly formed propeptide, releasing the final mature peptide. researchgate.net This highly specific enzymatic process ensures that the potent antimicrobial peptide is only activated after synthesis and secretion.
Table 1: Proprotein Convertase Cleavage Site in Related Brevinin-2 Precursors from Odorrana andersonii
| Precursor Name | Source Organism | Precursor Sequence Flanking the Cleavage Site | Cleavage Motif | Mature Peptide N-terminus | Reference |
|---|---|---|---|---|---|
| Brevinin-2-RA20 | Odorrana andersonii | ...VTEEEVKR GLLDTL... | Lys-Arg (KR) | GLLDTL... | uniprot.org |
| Brevinin-2-RA18 | Odorrana andersonii | ...VTEEEVKR GFLDTL... | Lys-Arg (KR) | GFLDTL... | uniprot.org |
| Brevinin-2MP | Microhyla pulchra | ...EEDEDIKR GLLGS... | Lys-Arg (KR) | GLLGS... | nih.gov |
C-terminal Amidation Signal Sequences (e.g., Gly-Lys)
C-terminal amidation is a common post-translational modification that can enhance the biological activity and stability of peptides by neutralizing the negative charge of the C-terminal carboxyl group. frontiersin.orgbiorxiv.org This modification is directed by a specific signal sequence in the peptide precursor, typically a glycine (B1666218) residue immediately following the C-terminus of the final peptide, which may be followed by one or two basic amino acid residues (e.g., -Gly-Lys, -Gly-Arg, or -Gly-Lys-Arg). nih.gov
However, analysis of the precursor structures for brevinins from Odorrana andersonii and the primary sequence of Brevinin-2-RA10 itself suggests that it is likely not C-terminally amidated. novoprolabs.comuniprot.orguniprot.org The mature peptide sequence ends with a cysteine residue, which is a key component of the characteristic "Rana box"—a disulfide-bridged cyclic heptapeptide structure found at the C-terminus of many brevinin peptides. nih.gov The precursor sequences for the related Brevinin-2-RA18 and Brevinin-2-RA20 terminate exactly at the final cysteine of the mature peptide, with no subsequent glycine residue to act as an amidation signal. uniprot.orguniprot.org This indicates that the biological activity of Brevinin-2-RA10 relies on its primary sequence and the structural constraint imposed by the C-terminal disulfide bridge rather than on amidation.
Expression Analysis of Brevinin-2-RA10 Precursor Transcripts
The expression of genes encoding antimicrobial peptides is often tissue-specific and can be modulated by environmental stimuli or pathogenic challenge.
Tissue-Specific Expression Patterns
Brevinin family peptides are key components of the frog's innate immune system, acting as a first line of defense. Transcriptomic and proteomic studies have shown that the primary site of synthesis and secretion is the granular glands in the skin. researchgate.netnih.gov RNA extracted from skin secretions of various frog species has been successfully used to identify numerous antimicrobial peptide transcripts, confirming the skin as a major production site. nih.gov
Beyond the skin, research on other frog species has demonstrated that brevinin transcripts are also present in other tissues. A study on Rana esculenta isolated several brevinin-2 family peptides from the gastric tissue , suggesting a role in protecting the gastrointestinal tract from microbial invasion. creighton.edu Furthermore, a comprehensive analysis of brevinin-1SY mRNA in Rana sylvatica detected its expression in a wider range of tissues, as detailed in the table below. researchgate.net Given this precedent in related species, it is highly probable that Brevinin-2-RA10 transcripts are most abundant in the skin of Odorrana andersonii, with potential expression in the gastrointestinal tract and lungs.
Table 2: Documented Tissue Expression of Brevinin mRNA in Various Frog Species
| Peptide Family | Species | Tissues with Confirmed mRNA Expression | Reference |
|---|---|---|---|
| Brevinin-2 | Rana esculenta | Skin, Stomach | creighton.edu |
| Brevinin-1 (B586460) | Rana sylvatica | Dorsal Skin, Ventral Skin, Lung, Stomach, Small Intestine, Large Intestine | researchgate.net |
| General AMPs | Various Rana species | Skin Secretions | nih.gov |
Quantitative Transcriptomic Profiling
Quantitative analysis of gene expression provides insight into the regulation of peptide production. Techniques such as quantitative reverse transcription PCR (qRT-PCR) are used to measure the abundance of specific mRNA transcripts. nih.govresearchgate.net While specific quantitative data for Brevinin-2-RA10 in Odorrana andersonii is not available, studies on other brevinins provide a clear example of how transcript levels are regulated.
In Rana sylvatica, the expression of the brevinin-1SY gene was quantified across different tissues and under various stress conditions. researchgate.net This research showed that transcript levels are not static but change significantly in response to environmental challenges. For instance, under anoxic conditions, brevinin-1SY mRNA levels increased over five-fold in the ventral skin, while dehydration stress led to a more than three-fold increase. researchgate.net This demonstrates a dynamic transcriptional regulation, likely to enhance the frog's defensive capabilities when its physiological state is compromised. Such quantitative profiling highlights the adaptive nature of the amphibian innate immune system.
Table 3: Example of Quantitative Transcriptomic Profiling of Brevinin-1SY in Rana sylvatica (Fold Change in mRNA Levels vs. Control)
| Tissue | Anoxia (24h) | Dehydration (40%) | Reference |
|---|---|---|---|
| Ventral Skin | 5.23-fold increase | 3.29-fold increase | researchgate.net |
| Dorsal Skin | No significant change | 2.39-fold increase | researchgate.net |
| Lung | No significant change | 1.57-fold increase | researchgate.net |
| Stomach | No significant change | No significant change | researchgate.net |
Biosynthesis and Post Translational Processing of Brevinin 2 Ra10 Peptide Precursor
Ribosomal Synthesis and Translocation of the Precursor Polypeptide
The biosynthesis of the Brevinin-2-RA10 precursor, like other secreted peptides, originates in the ribosome. The genetic information encoded in the corresponding mRNA is translated into a polypeptide chain. Analysis of cDNA from amphibian skin reveals that antimicrobial peptides (AMPs), including those of the brevinin family, are initially synthesized as larger precursor proteins. nih.govnih.gov These precursors typically exhibit a conserved structural organization comprising three distinct domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence. nih.gov
This precursor polypeptide is co-translationally targeted to the endoplasmic reticulum (ER). The N-terminal signal peptide acts as a molecular address label, guiding the ribosome-nascent chain complex to the ER membrane and initiating the translocation of the polypeptide into the ER lumen through the Sec translocon complex. researchgate.net This translocation is a crucial first step, moving the precursor into the secretory pathway where subsequent processing events will occur. nih.gov
Signal Peptide Cleavage by Signal Peptidases
Once the precursor polypeptide is translocated into the endoplasmic reticulum, the N-terminal signal peptide has fulfilled its targeting function and is subsequently removed. This cleavage is performed by a specific set of enzymes known as signal peptidases, which are located on the luminal side of the ER membrane. researchgate.net The cleavage event releases the propeptide-mature peptide portion, now referred to as the propeptide, into the ER lumen. researchgate.net The identification of a signal peptide in the cDNA sequences of numerous brevinin precursors underscores this as a conserved and essential step in their maturation pathway. nih.gov For instance, cloning of a cDNA for a novel antimicrobial peptide from Rana kunyuensis revealed a precursor structure composed of a signal peptide, propeptide, and the mature peptide. nih.gov
Enzymatic Maturation of the Precursor to the Mature Peptide
Following signal peptide removal, the resulting propeptide undergoes further enzymatic processing to liberate the active, mature Brevinin-2-RA10 peptide. This maturation involves a cascade of specific proteolytic cleavages and modifications.
The release of the mature peptide from the propeptide is typically initiated by endoproteolytic cleavage at specific sites flanking the mature peptide sequence. In eukaryotes, this task is often performed by a family of calcium-dependent serine endoproteases known as prohormone convertases (PCs), such as PC1/3 and PC2. nih.govuni-bonn.de These enzymes recognize and cleave at the C-terminal side of single or paired basic amino acid residues (e.g., Lysine, Arginine). uni-bonn.de The cDNA of many brevinin precursors shows that the mature peptide sequence is often flanked by such cleavage sites, suggesting a role for PCs in their processing. nih.gov For example, the cDNA for Brevinin-1GHd was found to encode a precursor containing an acidic domain and a KR (Lysine-Arginine) cleavage site, which is a classic recognition motif for prohormone convertases. nih.gov
After the initial cleavage by prohormone convertases, the resulting peptide often retains basic residues at its C-terminus. These are subsequently removed by the action of carboxypeptidases, a class of exopeptidases. This trimming step is frequently a prerequisite for the final and crucial modification for many amphibian AMPs: C-terminal amidation. nih.gov
This modification, where the C-terminal carboxyl group is converted to an amide (-CONH2), is vital for the biological activity of many peptides. nih.govbas.bg C-terminal amidation can enhance the peptide's net positive charge, increase its stability against degradation by host proteases, and is often essential for its antimicrobial and membrane-disrupting efficacy. nih.govnih.govbiorxiv.org Studies on various amphibian peptides have demonstrated that the amidated form is significantly more potent than its non-amidated counterpart. nih.govthemoonlight.io
The complete maturation of Brevinin-2-RA10 from its initial gene product involves a coordinated sequence of enzymatic actions. The key classes of enzymes implicated in this pathway are summarized below.
| Enzyme Class | Function | Cellular Location |
| Signal Peptidase | Removes the N-terminal signal peptide from the precursor polypeptide. | Endoplasmic Reticulum (ER) |
| Prohormone Convertases (PCs) | Perform initial endoproteolytic cleavage at specific basic residues to excise the propeptide. | Trans-Golgi Network, Secretory Granules |
| Carboxypeptidases | Remove basic amino acid residues from the C-terminus after PC cleavage. | Secretory Granules |
| Peptidylglycine α-amidating monooxygenase (PAM) | Catalyzes the final C-terminal amidation, if the C-terminal residue is glycine (B1666218). | Secretory Granules |
Disulfide Bond Formation and Folding Pathways of the Precursor and Mature Peptide
A defining structural feature of many brevinin family peptides, likely including Brevinin-2-RA10, is the presence of a C-terminal disulfide bond. This bond creates a cyclic domain known as the "Rana box". nih.gov The formation of this covalent linkage is a critical post-translational modification that occurs within the secretory pathway and is essential for the peptide's final three-dimensional structure and stability. nih.govmdpi.com
The formation of disulfide bonds is catalyzed within the oxidizing environment of the endoplasmic reticulum. researchgate.netnih.gov This process involves a thiol-disulfide exchange reaction between the cysteine residues of the folding polypeptide and a network of enzymes. mdpi.comresearchgate.net Key enzymes in this pathway belong to the protein disulfide isomerase (PDI) family. researchgate.netnih.gov These enzymes can both introduce disulfide bonds into newly synthesized proteins and catalyze the isomerization of incorrect disulfide bonds, thereby acting as folding chaperones to ensure the correct native structure is achieved. nih.govmdpi.com The formation of the correct disulfide bond is often a rate-limiting step in the folding and secretion of proteins. nih.govmdpi.com For Brevinin-2-RA10, this intramolecular bond between two cysteine residues stabilizes the C-terminal loop, a feature that can play a role in its biological activity. nih.gov
Regulation of Precursor Processing and Mature Peptide Yield
The production of the mature Brevinin-2-RA10 peptide is a multi-step process that begins with the synthesis of a larger precursor protein. The regulation of this process is critical for ensuring an adequate yield of the final, biologically active peptide. This regulation occurs primarily at the level of post-translational processing, where the inactive precursor is converted into the mature peptide.
The general structure of antimicrobial peptide (AMP) precursors, including those of the brevinin family, is highly organized. It typically consists of an N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature antimicrobial peptide. nih.govnih.gov The transition from this precursor, or prepropeptide, to the active form is controlled by specific enzymatic cleavage events.
A key regulatory point in the processing of the Brevinin-2-RA10 precursor is the enzymatic cleavage at specific sites flanking the mature peptide sequence. In many frog AMP precursors, this cleavage occurs at a canonical "-KR-" (Lysine-Arginine) site. nih.gov The efficiency and specificity of the processing enzymes, likely proprotein convertases, are determining factors in the rate and quantity of mature peptide released. The acidic nature of the intervening spacer region in the precursor is also thought to play a role in guiding the proper folding and processing of the peptide. nih.gov
While specific in-vivo regulatory mechanisms for Brevinin-2-RA10 yield are not extensively detailed in the literature, research on the recombinant production of related brevinins provides insight into factors that can be manipulated to control the final peptide yield. For instance, the expression of Brevinin-2GU, another member of the brevinin family, in E. coli has been achieved using a thioredoxin (Trx) fusion protein system. nih.gov In this system, the yield of the fusion protein reached over 45% of the total cellular protein. The subsequent cleavage of this fusion protein by a specific protease, Factor Xa, was a critical step in liberating the mature, active peptide. nih.gov This highlights that the efficiency of both the expression system and the subsequent enzymatic cleavage are paramount in determining the final yield of the mature peptide. nih.gov
Factors that influence the yield and purity of peptides during synthesis and processing have been studied, revealing key variables that can impact the final product.
Table 1: Factors Influencing Mature Peptide Yield
| Factor | Description | Potential Impact on Yield | Source |
|---|---|---|---|
| Expression System | The host organism and vector used for recombinant production (e.g., E. coli with pET32a(+) vector). | A high-expression system can produce large quantities of the precursor fusion protein, forming the basis for a high final yield. | nih.gov |
| Fusion Partner | A protein (e.g., Thioredoxin) attached to the peptide to enhance solubility and stability. | Improves the yield of soluble protein and can prevent degradation of the target peptide within the host cell. | nih.gov |
| Enzymatic Cleavage Efficiency | The effectiveness of the protease (e.g., Factor Xa) used to release the mature peptide from the precursor or fusion partner. | Incomplete or inefficient cleavage directly reduces the amount of mature peptide obtained from the precursor stock. | nih.gov |
| Amino Acid Sequence | The specific amino acid composition of the peptide itself. | Can affect the stability of the precursor and the efficiency of post-translational modifications and cleavage. tums.ac.irgyrosproteintechnologies.com | tums.ac.irgyrosproteintechnologies.com |
The regulation of precursor processing is therefore a crucial checkpoint. The cellular machinery must efficiently recognize and cleave the prepropeptide at the correct location to release the functional Brevinin-2-RA10. Any inefficiency in this enzymatic pathway would directly limit the quantity of the mature peptide available for its biological role.
Structural Biology and Conformational Dynamics of Brevinin 2 Ra10 and Its Mature Forms
Secondary Structure Prediction and Determination in Membrane-Mimetic Environments
The biological activity of many antimicrobial peptides is intrinsically linked to their ability to adopt specific secondary structures upon interaction with microbial membranes. nih.gov In aqueous solutions, peptides like those in the brevinin family often exist in a disordered or random coil state. nih.govnih.gov However, in environments that mimic the lipid bilayer of a cell membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govnih.govnih.gov
Amphipathic α-Helical Conformation
A hallmark of the Brevinin-2 (B1175259) family is its propensity to form an amphipathic α-helical structure in membrane-like environments. nih.govmdpi.comtums.ac.ir This conformation is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. The hydrophobic face interacts with the lipid core of the membrane, while the cationic (positively charged) hydrophilic face remains exposed to the aqueous environment or interacts with the negatively charged components of the bacterial membrane. nih.gov This amphipathic nature is a critical feature for the membrane-disrupting activities of these peptides. nih.gov
Circular dichroism (CD) spectroscopy is a key technique used to determine the secondary structure of peptides. In aqueous solutions, brevinin peptides typically show a CD spectrum characteristic of a random coil. nih.gov However, in the presence of membrane-mimetic agents like TFE, the CD spectra shift to show distinct negative bands around 208 and 222 nm and a positive band around 190 nm, which are indicative of a high α-helical content. mdpi.comresearchgate.net For instance, the percentage of α-helix in Brevinin-2GUb and its analogues is significantly higher in 50% TFE solution compared to an aqueous ammonium (B1175870) acetate (B1210297) solution, suggesting that the peptide's structure becomes more ordered upon encountering a membrane-like environment. mdpi.com
Role of the C-terminal Disulfide-Bridged Cyclic Heptapeptide (B1575542) (Rana box)
A distinctive feature of most brevinin peptides is the "Rana box," a C-terminal cyclic heptapeptide formed by a disulfide bond between two cysteine residues. nih.govnih.gov This motif, with the general structure Cys-(Xaa)4-Lys-Cys, was initially thought to be essential for the antimicrobial activity of the brevinin family. nih.gov However, subsequent research has shown that its role is more nuanced and can vary between different peptide families and even within the brevinin family itself. mdpi.comnih.gov
For some peptides, such as ranatuerin-2 (B1576050) and brevinin-1 (B586460), removal of the Rana box can dramatically reduce their biological activity. mdpi.com Conversely, in other cases, like with esculentin-1, its presence has little effect. mdpi.com Intriguingly, for certain brevinin-2 peptides, the absence of the Rana box has been shown to even enhance antimicrobial activity. mdpi.com Some naturally occurring brevinin peptides from certain frog species lack the typical C-terminal cyclic heptapeptide and instead have a C-terminally amidated residue. nih.gov While the Rana box can contribute to maintaining the helical structure in some brevinin-1 peptides, it is not always indispensable for the antimicrobial function of brevinin-2 peptides. researchgate.netfrontiersin.org
Conformational Changes Induced by Environmental Factors
The conformation of Brevinin-2 peptides is highly sensitive to the surrounding environment. mdpi.com Factors such as pH, ionic strength, and the presence of lipids or detergents can all influence the secondary structure. mdpi.com The transition from a random coil in an aqueous solution to an α-helix in a membrane-mimetic environment is a prime example of this conformational plasticity. nih.govnih.gov This transition is crucial for its mechanism of action, allowing the peptide to interact with and disrupt the bacterial membrane. nih.gov The interaction with lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria, can also induce a conformational change in brevinin peptides, as observed through CD spectrometry. nih.gov
Influence of Amino Acid Composition and Sequence on Conformation
Impact of Charge Distribution and Hydrophobicity on Secondary Structure
The distribution of charged and hydrophobic residues is a key factor influencing the secondary structure and function of antimicrobial peptides. nih.govnih.gov The cationic nature of brevinin peptides, conferred by amino acids like lysine, facilitates their initial attraction to the anionic surfaces of bacterial membranes. nih.govnih.gov An increase in net positive charge can enhance antimicrobial activity, but there is often a threshold beyond which it can also lead to increased toxicity towards host cells. nih.govresearchgate.net
Hydrophobicity is another critical parameter. A certain level of hydrophobicity is required for the peptide to insert into and disrupt the lipid bilayer of the membrane. mdpi.comnih.gov The balance between hydrophobicity and charge is crucial. For instance, increasing the hydrophobicity of a peptide can enhance its membrane-disrupting ability but may also increase its self-aggregation and hemolytic activity. nih.gov The distribution of charges can also influence peptide self-association; placing positive charges at both termini of a peptide can minimize aggregation. nih.gov Helical wheel projections are often used to visualize the amphipathic nature of these peptides, showing a clear separation of hydrophobic and hydrophilic residues, which is fundamental to their secondary structure and membrane interaction. mdpi.com
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are pivotal in defining the secondary and tertiary structures of peptides like Brevinin-2-RA10. These methods provide insights into the peptide's conformation in various environments, mimicking its state in aqueous solution versus its interaction with bacterial membranes.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a fundamental tool for assessing the secondary structure of peptides in solution. mdpi.com This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the ordered arrangement of peptide backbones. mdpi.comresearchgate.net For antimicrobial peptides of the brevinin family, CD studies consistently show a transition from a disordered or random coil structure in aqueous solutions to a more ordered α-helical conformation in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS). nih.govmdpi.comresearchgate.net
While specific CD spectra for Brevinin-2-RA10 are not extensively detailed in the available literature, the behavior of homologous brevinin peptides provides a strong predictive framework. For instance, studies on Brevinin-2GUb show it adopts an α-helical conformation in both aqueous and membrane-mimicking environments, with the helicity increasing significantly in the latter. mdpi.com Similarly, Brevinin 1E adopts a random structure in aqueous solution but transitions to a predominantly α-helical structure in a TFE/water mixture. researchgate.net This environmental-dependent folding is a hallmark of many amphipathic antimicrobial peptides, enabling them to remain soluble in the host's bodily fluids while adopting their active, membrane-disrupting conformation upon encountering a target pathogen. researchgate.net
The induction of an α-helix is critical for the peptide's function. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its insertion into and disruption of the lipid bilayer of microbial cell membranes. nih.gov
Table 1: Environmental Effects on the Conformation of Brevinin Family Peptides as Determined by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| Brevinin 1E | Aqueous Solution | Random Coil | researchgate.net |
| TFE/Water (6:4, v/v) | α-Helix | researchgate.net | |
| Brevinin-2GUb | Aqueous (20 mM NH₄Ac) | α-Helix | mdpi.com |
| Membrane-Mimicking (50% TFE) | Increased α-Helicity | mdpi.com | |
| Brevinin-2-related peptide (BR-II) | Membrane-Mimetic Micelles (SDS & DPC) | α-Helix | nih.gov |
| Magainin-II (Related AMP) | Aqueous Solution | Random Coil | mdpi.com |
| SDS Micelles | α-Helix | mdpi.com |
Nuclear Magnetic Resonance (NMR) Studies on Peptide Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure and dynamics of peptides in solution. For brevinin peptides, NMR studies are crucial for defining the precise folding pattern, locating the helical regions, and understanding the orientation of the peptide within membrane mimetics. nih.govresearchgate.net
NMR studies on a Brevinin-2-related peptide (BR-II) in dodecylphosphocholine (B1670865) (DPC) and sodium dodecylsulfate (SDS) micelles, which mimic eukaryotic and prokaryotic membranes respectively, have determined its solution structure. nih.gov These studies revealed significant conformational changes, particularly in the residues connecting the N-terminal and C-terminal helices, depending on the micelle environment. nih.gov For Brevinin 1E, NMR analysis in a TFE/water solution confirmed a predominantly α-helical structure with an amphipathic character, which is consistent with the findings from CD spectroscopy. researchgate.net
These structural studies are instrumental in understanding how the peptide interacts with different types of membranes, which can explain the selective toxicity of some antimicrobial peptides towards microbial cells over host cells. nih.gov The detailed structural information from NMR, including inter-proton distances and coupling constants, serves as the basis for calculating and visualizing the peptide's 3D structure. nih.gov
Table 2: NMR Structural Findings for Brevinin-Related Peptides
| Peptide | Environment | Key Structural Features Determined by NMR | Reference |
|---|---|---|---|
| Brevinin-2-related peptide (BR-II) | DPC & SDS Micelles | Solution structures determined; conformational changes observed in the linker region between helices. | nih.gov |
| Brevinin 1E | 60% TFE/Water Solution | Primarily an amphipathic α-helical structure. | researchgate.net |
| Temporin A (Related AMP) | D3-TFE/H₂O (3:7, v/v) | Helical structure in the middle part of the peptide. | nih.gov |
| Distinctin (Heterodimeric AMP) | Aqueous & Membrane Environments | Hydrophobic interchain interactions; conformational rearrangements upon membrane interaction. | nih.gov |
Computational Modeling and Molecular Dynamics Simulations of Structural Behavior
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of peptide structure and interactions. These methods can predict the secondary structure of peptides and simulate their behavior in different environments over time. nih.gov
Structure prediction tools, such as Pep-fold3, have been used to model the secondary structures of brevinin peptides like Brevinin-2GUb and its analogs. These predictions often show a propensity for helical conformations, which can then be validated and refined using experimental data from CD and NMR. mdpi.com For example, the prediction for a truncated brevinin-2 related peptide indicated a helix-hinge-helix structure, a common motif in DNA-binding and other functional proteins. nih.gov
MD simulations can model the process of a peptide like Brevinin-2-RA10 inserting into a lipid bilayer, revealing the energetic and conformational changes that drive this process. These simulations help to visualize how the peptide disrupts the membrane, supporting proposed mechanisms of action like the "barrel-stave" or "carpet-like" models. nih.gov By simulating the interactions between the peptide and lipid molecules, researchers can gain a deeper understanding of the molecular determinants of antimicrobial activity and selectivity.
Table 3: Computationally Predicted Secondary Structures of Brevinin-2GUb and Analogs
| Peptide | Predicted Conformation (Pep-fold3) | Key Structural Elements | Reference |
|---|---|---|---|
| Brevinin-2GUb | α-helical | Helical, coil, and extended regions | mdpi.com |
| tB2U (Truncated analog) | α-helical | Helical, coil, and extended regions | mdpi.com |
| tB2U-α (Analog) | α-helical | Helical, coil, and extended regions | mdpi.com |
Comparative and Evolutionary Analysis of Brevinin 2 Ra10 Peptide Precursors
Phylogenetic Relationships within the Brevinin Family
The Brevinin family of peptides is part of the innate immune system of anuran amphibians, providing a first line of defense against a wide array of microorganisms. nih.gov The evolutionary history of this family is complex, reflecting a history of gene duplication and diversification. nih.gov Phylogenetic studies using the neighbor-joining method have shown that peptides from closely related frog species tend to cluster together, suggesting that the diversification of these peptides occurred after the divergence of the species. nih.gov
Evolutionary Divergence and Conservation of Precursor Sequences
The biosynthetic precursors of amphibian AMPs, including those of the Brevinin family, typically exhibit a conserved structural organization. nih.gov This structure consists of three main parts: a highly conserved N-terminal signal peptide of about 22 amino acids, an acidic propeptide domain, and a hypervariable C-terminal domain that contains the sequence of the mature, biologically active peptide. ias.ac.inplos.org
While the signal peptide sequence is strongly conserved among different AMP families, the intervening acidic region shows considerable variation between different families but is well-conserved within a specific family across different frog species. nih.gov In contrast, the C-terminal region encoding the mature AMP exhibits significant sequence hyper-variability, not only between different AMP families but also among members of the same family. nih.gov
Specifically for the Brevinin-2 (B1175259) family, the primary structure of the mature peptide is poorly conserved. nih.govresearchgate.net However, a few amino acid residues remain invariant, including Lysine at position 7, Cysteine at position 27, Lysine at position 28, and Cysteine at position 33. nih.gov A defining feature of many Brevinin peptides is the "Rana box," a cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bridge between two cysteine residues. nih.gov
Cladistic Analysis Based on Primary Structures
Cladistic analysis, a method that groups organisms based on shared derived characteristics, is a powerful tool for inferring evolutionary relationships. youtube.com When applied to the primary structures of Brevinin-2 peptides, this analysis helps to elucidate the phylogenetic connections between different frog species.
For instance, a cladistic analysis based on the primary structures of various Brevinin-2 peptides has demonstrated a close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. researchgate.netnih.gov This molecular evidence supports morphological and other genetic classifications, highlighting how the evolution of these defense peptides mirrors the evolutionary history of the species themselves.
Comparative Genomics and Gene Duplication Events in Amphibian AMP Loci
The remarkable diversity of AMPs within a single frog species is a direct result of evolutionary mechanisms operating at the genomic level. nih.gov Comparative genomics reveals that the loci for amphibian AMPs are often characterized by multiple gene families, with a variable number of genes encoding a large array of peptides. nih.gov
Gene duplication is a primary driver of this diversity. austinpublishinggroup.comyoutube.com It is believed that the Brevinin family, like many other AMP families, arose from a series of gene duplication events. nih.govnih.govresearchgate.net These duplications create redundant gene copies, which are then free to evolve new functions or specialize, a process known as neofunctionalization or subfunctionalization. plos.org This leads to the expansion of the AMP repertoire, allowing the host to counter a broader spectrum of pathogens. nih.gov In some frog species, AMP genes are organized in clusters, which likely arose from the duplication of an ancestral gene. plos.org
Selective Pressures Shaping Brevinin-2-RA10 Evolution
The evolution of the Brevinin family is not a random process but is shaped by strong selective pressures, primarily from the co-evolutionary arms race between the amphibian host and its microbial pathogens. nih.gov
Evidence of Positive and Diversifying Selection on Mature Peptide Domains
There is strong evidence for positive or diversifying selection acting on the mature peptide domains of amphibian AMPs, including Brevinins. plos.orgnih.gov Positive selection favors new variants, leading to the rapid evolution of the peptide's sequence. This is particularly evident in the hypervariable region of the mature peptide. plos.orgnih.gov
Codon evolution models, which compare the rates of non-synonymous (amino acid-altering) and synonymous (silent) mutations, have identified specific sites within the mature peptide domain that are under strong positive selection. nih.gov This intense selective pressure on the functional part of the peptide is thought to be an adaptive response to the constant evolution of pathogen resistance, ensuring that the frog's chemical defenses remain effective. plos.org
Functional Conservation and Divergence among Brevinin-2 Orthologs
The Brevinin-2 family of antimicrobial peptides (AMPs) showcases a fascinating interplay of functional conservation and divergence among its orthologs. This balance is a hallmark of an evolutionary arms race, where the host adapts its defense mechanisms against a constantly evolving spectrum of pathogens. While certain core functional and structural characteristics are maintained across different Brevinin-2 peptides, significant variations exist, reflecting adaptation to specific ecological niches and pathogen pressures.
A primary conserved feature among Brevinin-2 orthologs is their fundamental mechanism of action, which generally involves disrupting the integrity of microbial cell membranes. dissertation.com This is facilitated by their cationic and amphipathic nature, allowing them to preferentially interact with the negatively charged components of bacterial membranes. nih.gov Structurally, the most conserved element is the C-terminal "Rana box," a disulfide-bridged heptapeptide loop (Cys-(Xaa)4-5-Cys). nih.govresearchgate.net While the sequence within the loop can vary, the cysteine framework is a defining characteristic of the Brevinin family. researchgate.net However, studies on truncated analogs have shown that the Rana box is not always essential for antimicrobial activity and its removal can sometimes even enhance it, suggesting a more nuanced role in peptide function. nih.gov
Despite these conserved features, the primary sequences of Brevinin-2 mature peptides are highly variable, a result of gene duplication and subsequent positive selection. dissertation.comelsevierpure.com This high degree of sequence diversity leads to a wide range of functional specializations among orthologs. For instance, Brevinin-2 peptides are found almost exclusively in Eurasian ranid frogs, indicating a degree of lineage-specific evolution. elsevierpure.com This divergence is evident in their antimicrobial spectrum and potency. Some orthologs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others have a more targeted range. mdpi.com
A comparative analysis of various Brevinin-2 orthologs highlights this functional divergence. For example, Brevinin-2Ra from Glandirana rugosa is potent against Gram-positive bacteria but shows weaker activity against Gram-negative strains, whereas the co-expressed Brevinin-2Rb has a broader antibacterial range. mdpi.com Similarly, Brevinin-2 peptides from the Hokkaido frog, Rana pirica, are notably effective against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. researchgate.net In contrast, Brevinin-2GUb from Hylarana guentheri displays only modest activity against several bacterial strains. nih.gov
The functional divergence of Brevinin-2 orthologs is not limited to their antimicrobial and hemolytic profiles. Some members of this family have been found to possess additional biological functions, such as anti-inflammatory and antioxidant activities, further underscoring their evolutionary adaptation into a versatile defense arsenal (B13267). mdpi.comnih.gov
Comparative Antimicrobial and Hemolytic Activity of Brevinin-2 Orthologs
The following table provides a comparative overview of the antimicrobial and hemolytic activities of selected Brevinin-2 orthologs from various frog species. The data, presented as Minimum Inhibitory Concentration (MIC) and Hemolytic Concentration (HC50), illustrate the functional diversity within this peptide family.
| Peptide | Source Organism | Target Microbe | MIC (µM) | Hemolytic Activity (HC50 in µM) | Reference |
| Brevinin-2Ra | Glandirana rugosa | Staphylococcus aureus | Potent | Not specified | mdpi.com |
| Escherichia coli | Weaker | Not specified | mdpi.com | ||
| Brevinin-2Rb | Glandirana rugosa | Broad-spectrum antibacterial | Not specified | Not specified | mdpi.com |
| Brevinin-2PRa | Rana pirica | Pseudomonas aeruginosa | 6 - 12 | Relatively low | researchgate.net |
| Escherichia coli | Active | Relatively low | researchgate.net | ||
| Staphylococcus aureus | Active | Relatively low | researchgate.net | ||
| Brevinin-2GUb | Hylarana guentheri | Staphylococcus aureus | >512 | Weak | nih.gov |
| Escherichia coli | >512 | Weak | nih.gov | ||
| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | Escherichia coli | 24 | 95 | nih.gov |
| Staphylococcus aureus | 25 | 95 | nih.gov | ||
| Candida albicans | 12 | 95 | nih.gov | ||
| Brevinin-2ZHa | Rana zhenhaiensis | Staphylococcus aureus | Strong | Not specified | researchgate.net |
| Escherichia coli | Strong | Not specified | researchgate.net | ||
| Pseudomonas aeruginosa | Strong | Not specified | researchgate.net | ||
| Candida albicans | Strong | Not specified | researchgate.net | ||
| Brevinin-2MP | Microhyla pulchra | Bacillus subtilis | ~4.97 | Low (1.42% at 100 µM) | nih.gov |
| Escherichia coli | Active | Low (1.42% at 100 µM) | nih.gov | ||
| Pseudomonas aeruginosa | Inactive | Low (1.42% at 100 µM) | nih.gov | ||
| Brevinin-2R | Rana ridibunda | Staphylococcus aureus | Active | Low (<2.5% at 200 µg/ml) | nih.gov |
| Escherichia coli | Active | Low (<2.5% at 200 µg/ml) | nih.gov | ||
| Pseudomonas aeruginosa | Active | Low (<2.5% at 200 µg/ml) | nih.gov | ||
| Candida albicans | Active | Low (<2.5% at 200 µg/ml) | nih.gov |
Note: "Potent," "Weaker," "Strong," and "Active" are qualitative descriptions from the source and are included when specific MIC values were not provided. The hemolytic activity is also described qualitatively if precise HC50 values were unavailable.
Advanced Methodologies for the Research of Brevinin 2 Ra10 Peptide Precursor
Molecular Cloning and Gene Manipulation Techniques
The initial step in studying a novel peptide like Brevinin-2-RA10, which was first identified in the golden crossband frog (Odorrana andersonii), is to isolate the gene that codes for its precursor. novoprolabs.com Molecular cloning techniques are fundamental to this process, allowing researchers to obtain a complete cDNA sequence of the precursor protein.
Rapid Amplification of cDNA Ends (RACE-PCR)
A crucial technique for obtaining the full-length cDNA sequence of a peptide precursor from a natural source is the Rapid Amplification of cDNA Ends (RACE-PCR). This method is particularly useful when only a partial sequence of the peptide is known, often obtained from initial protein sequencing. The process begins with the extraction of total RNA from the frog's skin, which is then reverse-transcribed into a library of complementary DNA (cDNA).
The RACE-PCR procedure is performed in two directions:
3' RACE: A gene-specific primer, designed from the known partial peptide sequence, is used along with a universal primer that binds to the poly(A) tail of the mRNAs. This amplifies the 3' downstream region of the gene.
5' RACE: This requires a different approach, often involving the addition of a specific tail to the 5' end of the cDNAs, allowing a universal primer to bind. A gene-specific reverse primer then amplifies the 5' upstream region.
By sequencing the overlapping products from both 3' and 5' RACE, researchers can assemble the full-length cDNA sequence of the Brevinin-2-RA10 precursor. This complete sequence reveals the three canonical domains of an antimicrobial peptide precursor: an N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature bioactive peptide.
Recombinant Expression Systems for Precursor and Mature Peptide Production
Obtaining peptides directly from natural sources is often impractical for generating the large quantities needed for thorough research. nih.gov Therefore, recombinant expression systems are the preferred method for producing the Brevinin-2-RA10 peptide.
Bacterial Expression Systems (e.g., E. coli, Brevibacillus)
Escherichia coli (E. coli) is the most commonly used prokaryotic host for the recombinant production of antimicrobial peptides. nih.gov It offers several advantages, including rapid growth, low cost, and well-understood genetics. The synthetic gene for the Brevinin-2 (B1175259) peptide, designed based on the cloned cDNA sequence, can be inserted into an expression vector which is then used to transform E. coli cells. For instance, studies on the related peptide Brevinin-2R utilized an E. coli expression system to successfully produce large amounts of the peptide. nih.gov
Fusion Protein Strategies for Enhanced Expression and Purification
A significant challenge in expressing antimicrobial peptides in bacterial hosts is their potential toxicity to the host cell and their susceptibility to degradation by host proteases. nih.gov To overcome these issues, a fusion protein strategy is widely employed. nih.govmdpi.com In this approach, the peptide gene is linked to the gene of a larger, more stable protein, such as thioredoxin (Trx). nih.govnih.gov
This strategy was successfully used for Brevinin-2R, where its synthetic gene was cloned into the pET32a(+) vector. nih.govnih.gov This vector expresses the target peptide as a fusion with a Trx tag. nih.gov This approach has several benefits:
Masked Toxicity: The fusion protein is typically inactive and non-toxic to the E. coli host.
Increased Yield: The presence of the large fusion partner can significantly increase the expression level of the soluble protein, with yields for Brevinin-2R reaching up to 25% of the total cellular protein. nih.gov
Simplified Purification: The fusion tag (often a His-tag included in the construct) allows for easy purification of the expressed protein from the cell lysate using affinity chromatography, such as Nickel-NTA (Ni-NTA) chromatography. nih.gov
After purification, the fusion protein is treated with a specific protease, like Factor Xa, which cleaves at a recognition site engineered between the tag and the peptide, releasing the mature Brevinin peptide. nih.gov
| Component | Description | Purpose in Brevinin-2 Research |
| Expression Host | Escherichia coli (e.g., C43(DE3) strain) | A robust, fast-growing bacterial system for producing large quantities of the recombinant peptide. researchgate.net |
| Expression Vector | pET32a(+) | A plasmid that carries the gene for the fusion protein and regulatory elements for inducing high-level expression. nih.govnih.gov |
| Fusion Tag | Thioredoxin (Trx) | A soluble protein fused to the N-terminus of the peptide to increase expression, enhance solubility, and mask toxicity. nih.govnih.gov |
| Affinity Tag | 6x-His Tag | A short sequence of histidine residues included in the fusion construct for one-step purification via Ni-NTA affinity chromatography. nih.gov |
| Protease Cleavage Site | Factor Xa or TEV Protease | A specific amino acid sequence located between the fusion tag and the peptide, allowing for the release of the mature peptide after purification. nih.govresearchgate.net |
Mass Spectrometry-Based Characterization of Peptides and Post-Translational Modifications
After synthesis or recombinant expression and purification, it is essential to verify the identity and purity of the resulting peptide. Mass spectrometry (MS) is a powerful tool for this purpose. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to precisely determine the molecular mass of the peptide. nih.gov The experimentally measured mass is compared to the theoretical mass calculated from its amino acid sequence. nih.gov A match confirms that the correct peptide has been produced. nih.gov This technique was applied to confirm the molecular mass of the related peptide Brevinin-2GUb and its analogues. nih.gov
MS can also be used to identify and characterize post-translational modifications (PTMs), which are common in amphibian peptides and crucial for their activity. A key PTM in many brevinins is the formation of a C-terminal disulfide bridge within a "Rana box" domain, which creates a cyclic structure. uwm.edu.pl MS techniques, particularly when coupled with liquid chromatography (LC-MS/MS), can identify this modification by analyzing the mass of peptide fragments.
Biophysical Techniques for Membrane Interaction Studies
The antimicrobial activity of Brevinin-2 peptides stems from their ability to interact with and disrupt microbial cell membranes. nih.gov A variety of biophysical techniques are employed to study these interactions, providing insight into the peptide's mechanism of action. nih.govfrontiersin.org These methods often use model membranes, such as lipid vesicles (liposomes), to mimic the bacterial cell membrane. nih.gov
One of the most common techniques is Circular Dichroism (CD) Spectroscopy . CD spectroscopy is used to determine the secondary structure of the peptide in different environments. nih.gov Many antimicrobial peptides, including brevinins, are unstructured in aqueous solution but adopt a distinct conformation, typically an α-helix, upon interacting with a membrane. nih.govnih.gov For example, CD analysis of Brevinin-2GUb showed that it adopted a more pronounced α-helical structure in a membrane-mimicking solvent (50% TFE) compared to an aqueous buffer. nih.gov This induced folding is a critical step in its membrane-disrupting activity.
| Technique | Information Gained | Relevance to Brevinin-2-RA10 |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure (e.g., α-helix, β-sheet) of the peptide. nih.gov | Reveals conformational changes (e.g., folding into an α-helix) upon binding to model membranes, a key step in its function. nih.govnih.gov |
| Fluorescence Spectroscopy | Monitors the peptide's local environment and its ability to permeabilize membranes using fluorescent dyes. nih.gov | Can be used to track the peptide's insertion into the lipid bilayer and measure the extent and kinetics of membrane leakage. |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters (enthalpy, entropy, binding affinity) of the peptide-membrane interaction. nih.gov | Provides quantitative data on the forces driving the binding of Brevinin-2-RA10 to bacterial membranes. |
| Differential Scanning Calorimetry (DSC) | Analyzes the effect of the peptide on the physical state (phase transitions) of lipid bilayers. nih.gov | Indicates how the peptide perturbs the organization and stability of the target membrane. |
Membrane Permeabilization Assays (e.g., Dye Release, SYTOX Green)
A key aspect of understanding the antimicrobial activity of peptides like Brevinin-2-RA10 is their ability to disrupt microbial cell membranes. nih.gov Membrane permeabilization assays are therefore fundamental in this research. These assays utilize fluorescent dyes that are typically unable to enter intact cells.
One commonly used dye is SYTOX Green , a nucleic acid stain that can only penetrate cells with compromised membranes. nih.govaston.ac.uk Upon entry, it binds to DNA and emits a strong fluorescent signal. An increase in fluorescence intensity directly correlates with the degree of membrane damage. researchgate.netresearchgate.net For instance, in studies of similar brevinin peptides, the SYTOX Green uptake assay is a standard method to quantify membrane permeability in bacteria like Staphylococcus aureus. nih.gov The assay involves incubating the bacteria with the peptide and the dye, followed by measuring the fluorescence to determine the extent of membrane disruption. nih.gov
Another technique involves the use of the membrane potential-sensitive dye DiSC3(5) . This dye accumulates in polarized membranes of healthy cells, leading to self-quenching of its fluorescence. nih.gov When a peptide disrupts the membrane potential, the dye is released, resulting in an increase in fluorescence. This provides a dynamic measure of membrane depolarization, a key event in antimicrobial peptide action. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions between molecules. In the context of the Brevinin-2-RA10 peptide precursor, ITC can provide detailed insights into its interaction with model lipid membranes, mimicking those of bacteria or mammalian cells. nih.govnih.gov
The process involves titrating the peptide into a solution containing lipid vesicles and measuring the minute heat changes that occur upon binding. nih.gov These measurements allow for the determination of key thermodynamic parameters, including the binding enthalpy (ΔH), binding affinity (Ka), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.
Studies on similar antimicrobial peptides have shown that the binding is often an endothermic process, driven by a large favorable entropy change. nih.gov This is typically indicative of hydrophobic interactions and the release of ordered water molecules from the peptide and lipid surfaces. ITC can also reveal whether the peptide induces structural changes in the membrane, such as pore formation or micellization, by analyzing the shape of the binding isotherm. nih.gov
Cell-Based Assays for Mechanistic Elucidation
To further understand the biological effects of the this compound, a variety of cell-based assays are employed. These assays move beyond model systems to investigate the peptide's activity on live microbial and mammalian cells.
Microbial Cell Growth Inhibition and Killing Kinetics
Standard assays to determine the antimicrobial efficacy of the this compound include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . nih.gov The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Killing kinetics studies provide a time-dependent measure of the peptide's bactericidal activity. nih.gov These experiments involve exposing a bacterial culture to the peptide at a specific concentration (often a multiple of the MIC) and measuring the number of viable cells over time through colony counting. For example, a related peptide, brevinin-2MP, was shown to completely eliminate E. coli within 120 minutes at twice its MIC. nih.gov Such data is crucial for understanding the speed and efficiency of the peptide's antimicrobial action.
Mammalian Cell Membrane Integrity Assays (excluding hemolysis for safety profiling)
While potent antimicrobial activity is desired, the therapeutic potential of peptides like Brevinin-2-RA10 also depends on their selectivity for microbial cells over host cells. nih.gov Therefore, assays to assess their impact on mammalian cell membrane integrity are critical. While hemolysis assays are a common method for evaluating cytotoxicity, this section focuses on non-hemolytic assays.
The integrity of mammalian cell membranes can be assessed using dye exclusion methods, similar to those used for microbial cells. For instance, the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the surrounding medium is a common indicator of membrane rupture. The amount of LDH released is proportional to the number of lysed cells.
Furthermore, microscopy techniques using fluorescent dyes like propidium (B1200493) iodide, which only enters cells with compromised membranes, can be used to visualize and quantify cell death in mammalian cell cultures treated with the peptide. Research on related brevinin peptides has shown that they can exhibit low toxicity towards normal mammalian cells. nih.govnih.gov
Gene Expression Analysis (e.g., RT-PCR, quantitative PCR)
To delve deeper into the cellular responses triggered by the this compound, gene expression analysis techniques such as Reverse Transcription PCR (RT-PCR) and quantitative PCR (qPCR) are utilized. researchgate.netvassar.edu These methods can reveal how the peptide affects the expression of specific genes in both microbial and host cells.
In microbial cells, qPCR can be used to study the expression of genes involved in stress responses, cell wall synthesis, or virulence. This can provide clues about the specific pathways targeted by the peptide.
In host cells, particularly immune cells, gene expression analysis can shed light on the immunomodulatory properties of the peptide. For example, qPCR can measure the expression levels of cytokines and chemokines in response to peptide treatment. A related peptide, brevinin-2MP, was found to regulate the secretion of inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide-induced macrophage cells by influencing the MARK/NF-κB inflammatory pathways. nih.gov This highlights the potential for brevinin peptides to modulate the host immune response.
Table of Research Findings
| Assay Type | Key Findings for Brevinin-Family Peptides |
|---|---|
| Membrane Permeabilization | Brevinin peptides effectively permeabilize bacterial membranes, as demonstrated by the influx of SYTOX Green dye. nih.govresearchgate.net |
| Microbial Growth Inhibition | Brevinin peptides exhibit potent antimicrobial activity with defined MIC values against various bacteria. nih.govnih.gov |
| Killing Kinetics | Some brevinin peptides can eradicate bacterial populations within a few hours at concentrations close to their MIC. nih.gov |
| Mammalian Cell Integrity | Certain brevinin peptides show low toxicity towards normal mammalian cells, indicating a degree of selectivity. nih.govnih.gov |
| Gene Expression | Brevinin peptides can modulate the expression of inflammatory genes in host immune cells, suggesting immunomodulatory roles. nih.gov |
In vivo Imaging and Model Organism Studies for Immune Response
To assess the in vivo efficacy and immune response to the this compound, researchers can utilize model organisms and advanced imaging techniques. Animal models, such as mice, are often employed to study the peptide's antimicrobial and anti-inflammatory effects in a living system.
For instance, a study on brevinin-2MP used a mouse paw edema model to demonstrate its anti-inflammatory capabilities in vivo. nih.gov In such studies, the peptide is administered to the model organism, and its effect on inflammation or infection is monitored. In vivo imaging systems can be used to track the localization of fluorescently labeled peptides or to monitor the progression of a bacterial infection in real-time. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications, providing valuable information on the peptide's behavior and efficacy within a complex biological environment.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| SYTOX Green |
| DiSC3(5) |
| Propidium Iodide |
| Lactate Dehydrogenase |
| TNF-α |
| IL-6 |
Future Research Directions for Brevinin 2 Ra10 Peptide Precursor
Deeper Elucidation of Precursor Folding and Processing Intermediates
The journey of the Brevinin-2-RA10 peptide precursor from its initial translated form to the mature, active peptide is a complex process involving precise folding and a series of cleavage events. A critical area of future research will be to unravel the intricate details of this pathway. Understanding the conformational changes the precursor undergoes is paramount. This includes identifying transient folding intermediates and characterizing their structural properties. Techniques such as pulse-chase labeling combined with advanced spectroscopic methods like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the kinetics and structural transitions of the folding process. Mapping these intermediates will not only illuminate the maturation of Brevinin-2-RA10 but also contribute to a broader understanding of how antimicrobial peptides are synthesized and activated in nature.
Identification and Characterization of Novel Processing Enzymes
The transformation of the Brevinin-2-RA10 precursor into its active form is dependent on the precise action of specific processing enzymes. A key research avenue is the identification and characterization of these proteases. The precursor sequence contains potential cleavage sites, and a targeted search for enzymes that recognize these sites within the frog's skin secretion or other relevant tissues is warranted. This could involve biochemical approaches such as activity-based protein profiling and affinity chromatography using synthetic precursor fragments as bait. Once candidate enzymes are identified, their substrate specificity, kinetic parameters, and optimal reaction conditions must be thoroughly characterized. The discovery of these enzymes will not only be pivotal for understanding Brevinin-2-RA10 maturation but could also reveal novel proteases with potential biotechnological applications.
Exploration of Additional Molecular Targets and Signaling Pathways
The primary recognized function of brevinins is their antimicrobial activity, which is often attributed to their ability to disrupt microbial cell membranes. nih.gov However, the full spectrum of their biological activities may be far broader. Future research should explore additional molecular targets and signaling pathways that may be modulated by the Brevinin-2-RA10 peptide, both in its precursor and mature forms. For instance, some antimicrobial peptides have been shown to interact with host cell receptors and modulate immune responses. researchgate.net Investigating whether Brevinin-2-RA10 or its derivatives can influence cellular processes such as inflammation, cell proliferation, or apoptosis in vertebrate cells could uncover novel therapeutic applications. nih.gov Techniques like affinity chromatography-mass spectrometry and yeast two-hybrid screening could be employed to identify interacting proteins and elucidate these new biological roles. For example, the related peptide Brevinin-2R has been shown to induce cell death in cancer cells through a caspase-independent pathway involving mitochondrial membrane potential disruption and lysosomal damage. nih.govnih.gov
Rational Design of Peptide Analogs with Tuned Specificity and Potency
With a deeper understanding of its structure and function, the Brevinin-2-RA10 peptide can serve as a scaffold for the rational design of novel peptide analogs with improved properties. researchgate.net By making specific amino acid substitutions, researchers can aim to enhance its antimicrobial potency, broaden its spectrum of activity, or reduce its potential toxicity to host cells. nih.govulster.ac.uk For example, modifications can be made to increase the peptide's net positive charge or amphipathicity, which are known to be important for antimicrobial efficacy. nih.gov Truncated versions of related brevinin peptides have shown enhanced antimicrobial activity, suggesting that similar modifications to Brevinin-2-RA10 could be beneficial. nih.gov The goal is to create peptides with a fine-tuned balance of specificity and potency, making them more effective and safer for potential therapeutic use. researchgate.net
Integration of Omics Data for Systems-Level Understanding of Brevinin-2-RA10 Biology
To gain a comprehensive, systems-level understanding of the role of Brevinin-2-RA10, it is essential to integrate data from various "omics" disciplines. Genomics can provide insights into the gene encoding the precursor and its regulation. Transcriptomics can reveal the conditions under which the gene is expressed, while proteomics can identify the presence and abundance of the precursor and its processed forms in different tissues. nih.gov Metabolomics can shed light on the metabolic pathways that are affected by the peptide's activity. By combining these large-scale datasets, researchers can construct a more complete picture of the biological context in which Brevinin-2-RA10 operates, from its synthesis to its ultimate function in the frog's innate immune system.
Development of Advanced in vitro and ex vivo Models for Mechanistic Studies
To accurately probe the mechanisms of action of the Brevinin-2-RA10 peptide and its analogs, the development of sophisticated in vitro and ex vivo models is crucial. nih.gov While traditional microbiology assays are useful for initial screening, more complex models are needed to mimic the physiological environment where the peptide functions. nih.gov This could include co-culture systems with host cells and microbes, three-dimensional tissue models, or organ-on-a-chip platforms that simulate the microenvironment of a specific tissue. nih.gov These advanced models will allow for more detailed and physiologically relevant investigations into the peptide's interactions with both microbial and host cells, providing a more accurate assessment of its therapeutic potential.
Q & A
Q. How can researchers align preclinical studies of Brevinin-2-RA10 with ethical guidelines for translational potential?
- Methodological Answer : Follow NIH guidelines for animal studies, including ARRIVE criteria for reporting. Prioritize 3R principles (Replacement, Reduction, Refinement) and use humanized models for toxicity screening. Engage end-users early to ensure relevance to clinical gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
